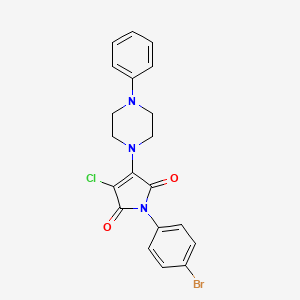
1-(4-BROMOPHENYL)-3-CHLORO-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Vue d'ensemble
Description
1-(4-BROMOPHENYL)-3-CHLORO-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with bromophenyl, chlorophenyl, and phenylpiperazine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-CHLORO-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing substituted piperazines .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BROMOPHENYL)-3-CHLORO-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
1-(4-BROMOPHENYL)-3-CHLORO-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-BROMOPHENYL)-3-CHLORO-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may modulate the activity of enzymes or receptors, leading to changes in biochemical pathways . For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits similar antibacterial activity.
N-[4-(5-(4-bromophenyl)-1-phenyl-1H-pyrazol-3-yl)phenyl-2-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)] acetamide: Known for its anti-inflammatory and antimicrobial properties.
Uniqueness
1-(4-BROMOPHENYL)-3-CHLORO-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-chloro-4-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O2/c21-14-6-8-16(9-7-14)25-19(26)17(22)18(20(25)27)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJLZNDZKQXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


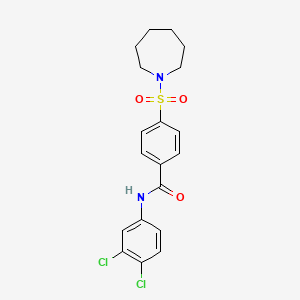
![3-[(4-CHLOROPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3584151.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B3584153.png)
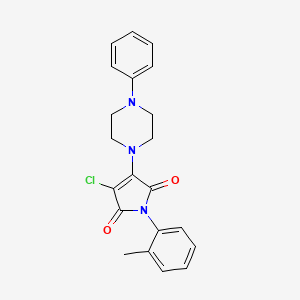
![3,5-dichloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3584164.png)
![(2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenoxy)acetic acid](/img/structure/B3584166.png)
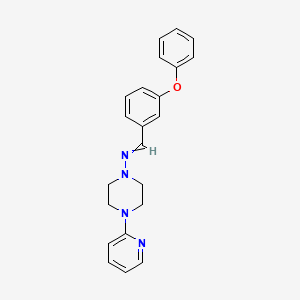
![4-bromo-2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3584173.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3584179.png)
![3-chloro-4-[(3-chloro-4-methylphenyl)amino]-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3584184.png)
![3-chloro-1-(2-chlorophenyl)-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3584189.png)
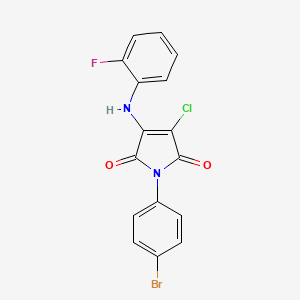
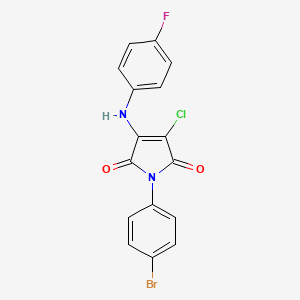
![1-(4-bromophenyl)-3-chloro-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3584205.png)
